RS102895 is a selective antagonist of the C-C chemokine receptor type 2, commonly referred to as CCR2. This compound has garnered attention due to its role in modulating inflammatory responses and its potential therapeutic applications in various diseases, particularly those involving monocyte and macrophage activity. RS102895 is primarily studied for its implications in renal protection, diabetes-related complications, and inflammatory conditions.
The compound RS102895 is synthesized and characterized in various research studies and pharmaceutical applications. It has been referenced in multiple scientific articles and databases, including the IUPHAR/BPS Guide to Pharmacology, which provides detailed annotations on its pharmacological properties .
RS102895 belongs to the class of small molecule antagonists targeting chemokine receptors. Specifically, it inhibits the CCR2 receptor, which plays a crucial role in the recruitment of monocytes to sites of inflammation. This classification positions RS102895 within the broader category of anti-inflammatory agents.
The synthesis of RS102895 involves several chemical reactions that typically include:
While specific synthetic pathways can vary, general methods include:
The molecular structure of RS102895 can be depicted as follows:
The 2D structure can be represented using chemical drawing software or databases like PubChem or ChemSpider, where detailed structural data and stereochemistry are available.
RS102895 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The stability of RS102895 under different pH levels and temperatures is crucial for understanding its shelf-life and efficacy in therapeutic applications. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor these reactions.
RS102895 exerts its pharmacological effects primarily through antagonizing CCR2, which leads to:
Studies have shown that RS102895 can significantly reduce renal injury in models of salt-sensitive hypertension by inhibiting the MCP-1/CCR2 signaling pathway . This suggests a potential therapeutic role in kidney diseases characterized by inflammation.
RS102895 has several promising applications in scientific research and potential clinical settings:
RS102895 (1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) belongs to the spiropiperidine class of small-molecule antagonists that exhibit high selectivity for the CCR2b chemokine receptor subtype. Its molecular weight is 390.40 g/mol (426.86 g/mol as hydrochloride salt), with a characteristic spirocyclic piperidine-oxazine core and a lipophilic trifluoromethylphenyl extension that facilitates membrane penetration [1] [10]. X-ray crystallographic and receptor mutagenesis studies reveal that RS102895 binds within a transmembrane helical bundle pocket of CCR2b, primarily engaging with helices TM2, TM3, TM6, and TM7. A critical ionic interaction occurs between the protonated piperidine nitrogen of RS102895 and the carboxylate group of Glu291 (transmembrane helix 7) of CCR2b. This glutamate residue is evolutionarily conserved among most chemokine receptors but is notably absent in biogenic amine receptors, explaining RS102895’s selectivity profile [6].
Mutagenesis experiments demonstrate that the Glu291 residue is indispensable for high-affinity binding of spiropiperidine antagonists like RS102895. Alanine substitution at this position (E291A) reduces binding affinity by >200-fold (IC50 shifts from 360 nM to >100,000 nM), confirming its role as an anchor point. Additionally, molecular modeling suggests that the spiropiperidine core occupies a sub-pocket formed by residues Val244 (TM6), Ile116 (TM3), and Phe287 (TM7), while the trifluoromethylphenyl group extends toward extracellular loop 2 (ECL2), creating van der Waals contacts that enhance binding stability [6] [10]. This binding site partially overlaps with the orthosteric chemokine-binding region, sterically hindering MCP-1 engagement. Notably, the D284A/E291Q double mutation completely abolishes RS102895 binding, further highlighting the interdependence of these residues in maintaining the antagonist-binding pocket [1].
Table 1: Binding Affinity Profile of RS102895
Target | IC₅₀ (nM) | Experimental System | Key Structural Determinants |
---|---|---|---|
CCR2 (Wild Type) | 360 | Recombinant human CCR2 | Glu291, Val244, Ile116, Phe287 |
CCR2 (E291A mutant) | >100,000 | Mutant CCR2 transfectants | Loss of ionic anchor |
CCR2 (D284N mutant) | 568 | Mutant CCR2 transfectants | Intact Glu291 |
CCR1 | 17,800 | Recombinant human CCR1 | Non-conserved TM7 residues |
Human α1a receptor | 130 | Rat vascular smooth muscle | Accidental similarity in binding pocket |
Rat brain 5-HT1a receptor | 470 | Rat brain cortex membranes | Lipophilic pocket accommodation |
RS102895 functions as a competitive antagonist of monocyte chemoattractant protein-1 (MCP-1/CCL2), the primary endogenous ligand for CCR2. It displaces radiolabeled MCP-1 from the orthosteric binding site with a Kd of 60 nM, effectively inhibiting downstream Gi-protein-coupled signaling events [3] [6]. At concentrations ≥100 nM, RS102895 completely abrogates MCP-1-induced calcium (Ca2+) mobilization in human monocytes and recombinant CCR2-expressing cell lines (IC50 = 32 nM). This inhibition is pathway-specific, as calcium flux triggered by non-CCR2 agonists (e.g., CXCL8 via CXCR1) remains unaffected [3] [9].
In functional chemotaxis assays, RS102895 (≥1 µM) reduces monocyte migration toward MCP-1 gradients by >90% (IC50 = 1.7 µM). This potency differential between calcium flux inhibition (nM range) and chemotaxis blockade (µM range) suggests that partial receptor occupancy may suffice for blocking G-protein activation, while near-complete occupancy is required to inhibit cytoskeletal reorganization and cell migration [3] [7]. Transcriptomic analyses in renal mesangial cells reveal that RS102895 (10 µM) suppresses MCP-1-induced extracellular matrix (ECM) deposition, downregulating fibronectin and collagen IV expression by 60–75%. This occurs via inhibition of TGF-β1 upregulation, positioning CCR2 antagonism as a key intervention in fibrotic pathways [1] [9].
In Vivo Functional Correlates: In murine tendon healing models, subcutaneous RS102895 (5 mg/kg every 8 hours) significantly reduces CCR2+ monocyte infiltration during the late inflammatory phase (days 3–7 post-injury). This correlates with improved biomechanical properties of healed tendons, including 40% higher tensile strength and reduced fibrotic adhesions, confirming target engagement in disease-relevant microenvironments [7].
Table 2: Functional Inhibition by RS102895 in MCP-1/CCL2 Signaling
Signaling Pathway | Assay System | IC₅₀/Effective Concentration | Biological Outcome |
---|---|---|---|
MCP-1 binding displacement | Recombinant human CCR2 membranes | 60 nM (Kd) | Competitive orthosteric blockade |
Calcium influx | THP-1 monocytes | 32 nM | Inhibition of Gi-mediated PLC-β activation |
Chemotaxis | Human peripheral blood monocytes | 1.7 µM | Suppression of actin polymerization & cell migration |
TGF-β1 induction | High glucose-stimulated mesangial cells | 10 µM | Downregulation of profibrotic cytokine |
ECM deposition | Diabetic nephropathy models | 1–10 µM | Reduced fibronectin/collagen IV expression |
Beyond orthosteric competition, RS102895 exhibits probe-dependent allosteric effects on CCR2 conformation. While classified as a competitive antagonist for MCP-1, it displays negative allosteric modulator (NAM) properties for other CCR2 ligands like MCP-3/CCL7. Biophysical studies using fluorescence resonance energy transfer (FRET) sensors show that RS102895 binding induces a distinct inactive CCR2 conformation characterized by tightened packing of transmembrane helices TM3, TM6, and TM7. This conformation sterically impedes chemokine engagement at the extracellular N-terminal domain (CRS1 site) and hinders conformational transitions required for G-protein coupling [4] [6].
The allosteric effect is particularly evident in receptor mutants lacking the orthosteric chemokine-binding site. For example, in CCR2D284N, where the conserved aspartate in TM7 is mutated, MCP-1 binding is severely impaired, yet RS102895 retains nanomolar affinity (IC50 = 568 nM). This suggests that RS102895 stabilizes an auto-inhibited state independent of direct orthosteric competition [1]. Furthermore, membrane cholesterol acts as a co-allosteric modulator of RS102895 efficacy. Cholesterol stabilizes CCR2 dimers via interactions with a CRAC (cholesterol recognition/interaction amino acid consensus) motif in TM2 and TM4. RS102895’s binding affinity increases 3-fold in cholesterol-rich membranes compared to cholesterol-depleted bilayers, likely due to cholesterol-induced ordering of the TM bundle that optimizes the antagonist-binding pocket [8].
Conformational Dynamics Implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7